

A Technical Guide to the Spectroscopic Analysis of 5-Ethyl-biphenyl-2-ol

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Compound of Interest

Compound Name: 5-Ethyl-biphenyl-2-ol

Cat. No.: B15369162

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental spectroscopic data for **5-Ethyl-biphenyl-2-ol** is not readily available in public databases. The data presented in this guide is predictive, based on the analysis of structurally analogous compounds, including 2-phenylphenol and 4-ethylbiphenyl. This document serves as a comprehensive guide for researchers on the expected spectral characteristics and the methodologies for obtaining and interpreting the spectroscopic data for **5-Ethyl-biphenyl-2-ol**.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **5-Ethyl-biphenyl-2-ol** based on established substituent effects on the biphenyl scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~7.40-7.60	m	2H	H-2', H-6'	Protons on the unsubstituted phenyl ring.
~7.30-7.40	m	2H	H-3', H-5'	Protons on the unsubstituted phenyl ring.
~7.20-7.30	t	1H	H-4'	Proton on the unsubstituted phenyl ring.
~7.15	d	1H	H-3	Ortho coupling to H-4.
~7.05	dd	1H	H-4	Ortho and meta coupling.
~6.90	d	1H	H-6	Meta coupling to H-4.
~5.0 (broad s)	s	1H	-OH	Chemical shift can vary with concentration and temperature.
2.65	q	2H	-CH ₂ CH ₃	Quartet due to coupling with methyl protons.
1.25	t	3H	-CH ₂ CH ₃	Triplet due to coupling with methylene protons.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm	Carbon Atom	Notes
~152	C-2	Carbon bearing the hydroxyl group.
~141	C-1'	Point of attachment of the second phenyl ring.
~138	C-5	Carbon bearing the ethyl group.
~131	C-1	Point of attachment of the hydroxylated phenyl ring.
~129.5	C-3', C-5'	Unsubstituted phenyl ring carbons.
~129.0	C-2', C-6'	Unsubstituted phenyl ring carbons.
~128.0	C-4'	Unsubstituted phenyl ring carbon.
~127.5	C-4	Aromatic CH.
~118	C-3	Aromatic CH.
~115	C-6	Aromatic CH.
~28	-CH ₂ CH ₃	Methylene carbon of the ethyl group.
~16	-CH ₂ CH ₃	Methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3550-3200	O-H stretch (hydrogen-bonded)	Strong, Broad
~3100-3000	C-H stretch (aromatic)	Medium
~2960-2850	C-H stretch (aliphatic)	Medium
~1600-1585	C=C stretch (in-ring)	Medium
~1500-1400	C=C stretch (in-ring)	Medium
~1250-1000	C-H in-plane bending	Weak
~900-675	C-H out-of-plane bending	Strong

Aromatic compounds typically show numerous bands in the IR spectrum.^{[1][2][3][4][5]} The substitution pattern on the aromatic ring can be inferred from the pattern of overtone bands (2000-1665 cm⁻¹) and the out-of-plane C-H bending bands (900-675 cm⁻¹).^[1]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/z	Ion	Notes
198	[M] ⁺	Molecular ion peak.
183	[M-CH ₃] ⁺	Loss of a methyl group.
169	[M-C ₂ H ₅] ⁺	Loss of an ethyl group.
152	[M-C ₂ H ₅ -OH] ⁺	Loss of an ethyl and hydroxyl group.

The fragmentation of hydroxylated biphenyls can be complex, and different isomers may show similar fragmentation patterns.^{[6][7]}

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a small organic molecule like **5-Ethyl-biphenyl-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in a clean, dry 5 mm NMR tube. [8] The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest. [9] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. [9]
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **^1H NMR Data Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Data Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary compared to ^1H NMR. [10]
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet:** Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

- ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

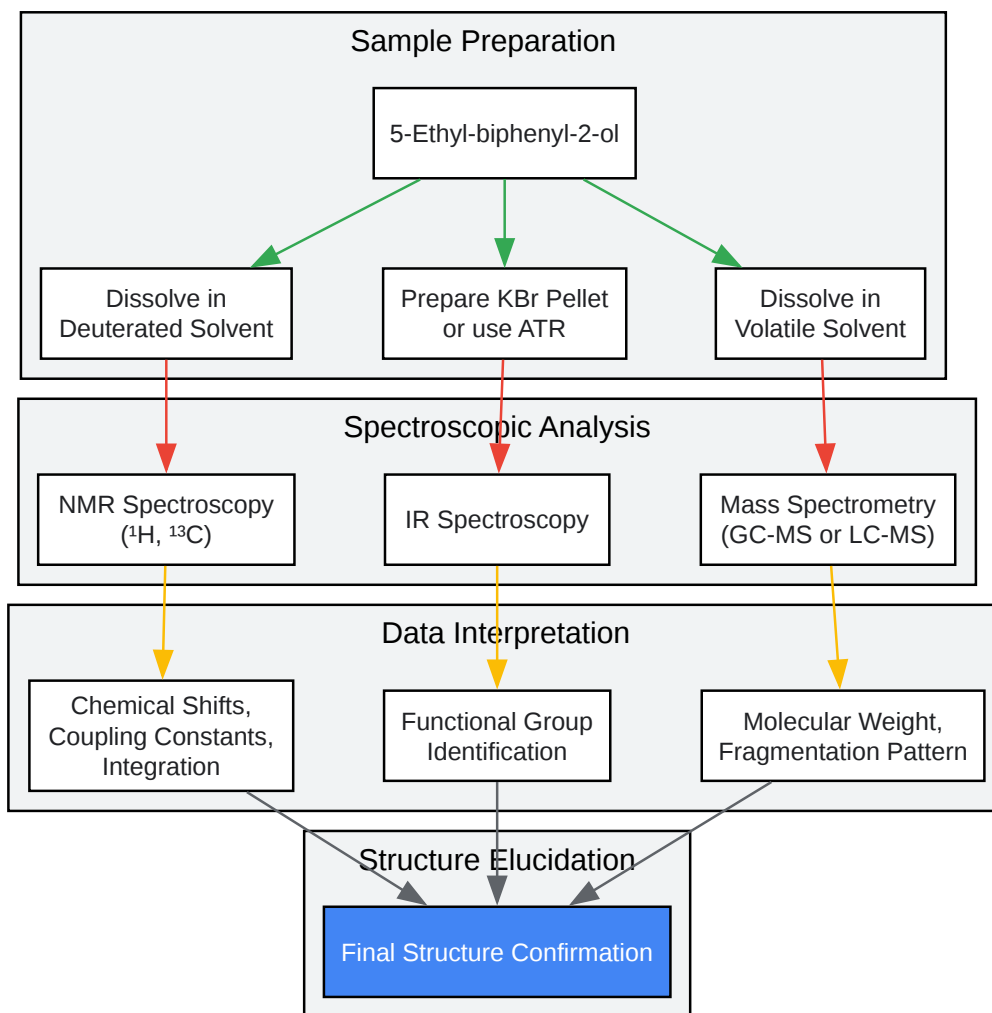
- Sample Introduction: Introduce the sample into the mass spectrometer. Common techniques for small organic molecules include:
 - Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.[\[11\]](#)
 - Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wider range of compounds, including those that are not volatile or are thermally labile. The sample is separated by liquid chromatography before ionization.[\[12\]](#)
 - Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
- Ionization: Ionize the sample molecules. Common ionization techniques include:
 - Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing structural information.[\[13\]](#)
 - Electrospray Ionization (ESI): A soft ionization technique that typically produces the molecular ion with minimal fragmentation.[\[11\]](#)

- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
- Detection: Detect the separated ions to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.

Workflow for Spectroscopic Analysis of 5-Ethyl-biphenyl-2-ol



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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